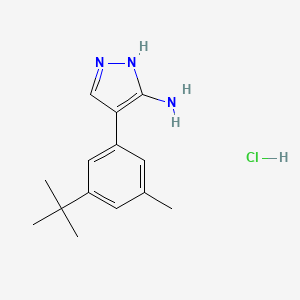

4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazol ring and a tert-butyl group, making it a subject of interest for scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Condensation Reaction: The compound can be prepared by the condensation of 3-tert-butyl-5-methylphenylhydrazine with a suitable carbonyl compound under acidic conditions.

Reduction Reaction: Another method involves the reduction of a precursor compound containing a nitro group, followed by subsequent reactions to introduce the tert-butyl and methyl groups.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure the purity and yield of the product. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

Oxidation Products: Various hydroxylated and carboxylated derivatives.

Reduction Products: Reduced amines and other derivatives.

Substitution Products: Compounds with different functional groups such as halides, alcohols, and amines.

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory or antioxidant agent. Industry: It is utilized in the production of various industrial chemicals and materials, such as polymers and coatings.

Mécanisme D'action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system in which it is used.

Comparaison Avec Des Composés Similaires

Pyrazole Derivatives: Other pyrazole derivatives with different substituents.

Tert-butyl Compounds: Compounds containing tert-butyl groups in various positions.

Amine Hydrochlorides: Other amine hydrochlorides with different aromatic rings.

Uniqueness: 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride is unique due to its specific combination of the pyrazol ring and tert-butyl group, which imparts distinct chemical and biological properties compared to similar compounds.

Activité Biologique

4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and relevant case studies.

- Molecular Formula : C14H19N3·HCl

- Molecular Weight : 203.67 g/mol

- CAS Number : 1289385-58-5

Research indicates that compounds containing the pyrazole moiety exhibit various biological activities, including:

- Inhibition of Protein Kinases : The compound has been shown to inhibit key protein kinases involved in cancer progression, such as Raf kinase and p38 kinase .

- Antitumor Activity : It demonstrates significant antitumor properties by targeting vascular endothelial growth factor receptor 2 (VEGFR2) and different mutations of Bcr-Abl, which are critical in certain leukemias .

Anticancer Activity

A series of studies have evaluated the anticancer effects of this compound against various cancer cell lines. The following table summarizes key findings:

Case Studies

- In Vitro Studies on Breast Cancer Cells : A study demonstrated that the compound significantly affects the MDA-MB-231 breast cancer cell line, leading to morphological changes indicative of apoptosis at low concentrations .

- Microtubule Destabilization : The compound was evaluated alongside other pyrazole derivatives for its ability to destabilize microtubules, a crucial mechanism for inducing cancer cell death. Results indicated that it could effectively disrupt microtubule assembly at concentrations around 20 μM .

- Target Engagement Studies : Using Cellular Thermal Shift Assay (CETSA), researchers confirmed robust engagement of lactate dehydrogenase (LDHA) by pyrazole-based inhibitors, suggesting a promising pathway for metabolic targeting in cancer therapy .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound shows favorable solubility in both aqueous and organic media, enhancing its potential for therapeutic use . Toxicological assessments indicate manageable toxicity levels, making it a candidate for further clinical development.

Propriétés

IUPAC Name |

4-(3-tert-butyl-5-methylphenyl)-1H-pyrazol-5-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3.ClH/c1-9-5-10(12-8-16-17-13(12)15)7-11(6-9)14(2,3)4;/h5-8H,1-4H3,(H3,15,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLPMJJFLNIFCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)(C)C)C2=C(NN=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.